molecular formula C21H21NO6 B2501624 N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 838866-32-3

N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2501624
CAS No.: 838866-32-3
M. Wt: 383.4
InChI Key: LJAFPQYISYCEMC-UHFFFAOYSA-N
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Description

"N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide" is a coumarin-derived compound featuring a 3,4-dimethoxyphenethylamine moiety linked via a carboxamide bond to the 8-methoxycoumarin scaffold. Coumarins are renowned for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects . This compound’s structural uniqueness lies in its dual methoxy substitutions on both the coumarin core (position 8) and the phenethyl side chain (positions 3,4), which may enhance its bioavailability and target selectivity compared to simpler analogs.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6/c1-25-16-8-7-13(11-18(16)27-3)9-10-22-20(23)15-12-14-5-4-6-17(26-2)19(14)28-21(15)24/h4-8,11-12H,9-10H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJAFPQYISYCEMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation

The Knoevenagel reaction between salicylaldehyde derivatives and active methylene compounds forms the chromene backbone. For example, 8-methoxysalicylaldehyde reacts with ethyl cyanoacetate in the presence of a base such as piperidine or aqueous sodium carbonate to yield ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate. This method offers high atom economy (up to 92%) and operates under mild conditions (room temperature to 80°C).

Mechanistic Insight : The reaction proceeds through base-catalyzed deprotonation of the active methylene compound, followed by nucleophilic attack on the aldehyde carbonyl. Subsequent cyclization and tautomerization yield the chromene core.

Functionalization of the Chromene Core

Methoxy Group Introduction

Methoxy groups are introduced via O-methylation using methyl iodide or dimethyl sulfate. For instance, hydroxyl groups at the 8-position of the chromene are methylated under basic conditions (K₂CO₃, DMF, 60°C), achieving >85% yields. Regioselectivity is ensured by protecting other hydroxyl groups during synthesis.

Carboxamide Formation

Acid Chloride Intermediate

The carboxylate ester (e.g., ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate) is hydrolyzed to the carboxylic acid using NaOH/EtOH (reflux, 6h), followed by treatment with thionyl chloride (SOCl₂) to form the reactive acid chloride.

Amide Coupling

The acid chloride reacts with 2-(3,4-dimethoxyphenyl)ethylamine in anhydrous dichloromethane (DCM) with triethylamine as a base. This step proceeds at 0–25°C over 12h, yielding the target carboxamide in 60–90% yields.

Critical Parameters :

  • Solvent Choice : Polar aprotic solvents (DMF, DCM) enhance reaction rates.
  • Base Selection : Triethylamine outperforms weaker bases in scavenging HCl.

Side Chain Installation

Friedel-Crafts Alkylation

The 3,4-dimethoxyphenethyl group is introduced via Friedel-Crafts alkylation using AlCl₃ as a catalyst. For example, reacting 3,4-dimethoxybenzene with ethylene oxide under acidic conditions generates the phenethyl side chain, which is subsequently coupled to the chromene-carboxamide intermediate.

Yield Optimization :

  • Temperature : 0–5°C prevents polysubstitution.
  • Catalyst Loading : 1.2 equiv AlCl₃ maximizes electrophilicity.

Alternative Synthetic Routes

One-Pot Tandem Reactions

Recent advancements employ tandem Knoevenagel-Michael addition-cyclization sequences. A mixture of salicylaldehyde, ethyl cyanoacetate, and 2-(3,4-dimethoxyphenyl)ethylamine undergoes sequential reactions catalyzed by CeCl₃·7H₂O/NaI, producing the target compound in 78% yield.

Advantages :

  • Reduced purification steps.
  • Improved overall atom economy (up to 88%).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and mixing efficiency. A representative protocol uses:

  • Residence Time : 15 min at 120°C.
  • Catalyst : Immobilized lipase for ester hydrolysis.
  • Yield : 94% with >99% purity.

Green Chemistry Approaches

Aqueous NaHCO₃ replaces organic bases in the Knoevenagel step, reducing waste generation. Solvent-free conditions under microwave irradiation (300W, 100°C) shorten reaction times from hours to minutes.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H-NMR : Key signals include δ 3.85 (s, 6H, OCH₃), δ 6.85–7.40 (m, aromatic H), and δ 8.20 (s, 1H, NH).
  • IR : Peaks at 1680 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (amide II).

Chromatographic Purity

HPLC analysis (C18 column, MeOH:H₂O 70:30) confirms ≥98% purity. Retention time: 12.4 min.

Challenges and Mitigation Strategies

Challenge Solution Efficacy
Regioselective methylation Selective protecting groups (TBDMS) 89% regioselectivity
Acid chloride stability In situ generation with SOCl₂ 95% conversion
Phenethyl group coupling Ultrasound-assisted alkylation 82% yield improvement

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the chromene ring, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic reagents like nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine) can be used under controlled conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of nitro, halogen, or other substituent groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications.

Biology

Medicine

In medicinal chemistry, this compound could be explored for its pharmacological properties, including potential anti-inflammatory, antioxidant, or anticancer activities. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The methoxy and carboxamide groups can form hydrogen bonds and other interactions with active sites, influencing biological pathways and processes.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The following table highlights key structural differences between the target compound and related derivatives:

Compound Name Coumarin Substituents Phenethyl Substituents Key Structural Features Reference
Target Compound 8-OCH₃ 3,4-(OCH₃)₂ Dual methoxy groups; carboxamide linkage
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide None 4-OCH₃ Single methoxy on phenethyl; no coumarin substitution
N-(4-chloro-3-methylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide 8-OCH₂CH₃ 4-Cl, 3-CH₃ Ethoxy on coumarin; halogenated aryl group
N-(3,4-dimethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide 8-OCH₂CH₃ 3,4-(CH₃)₂ Ethoxy on coumarin; dimethyl substitution
2-(3,4-Dimethoxyphenyl)-2-oxoethyl ester derivative 8-OCH₃ 3,4-(OCH₃)₂ Ester linkage instead of carboxamide

Key Observations :

  • Methoxy groups on the coumarin (e.g., 8-OCH₃) improve solubility and interaction with hydrophobic binding pockets .
  • Halogenation (e.g., 4-Cl in ) or alkylation (e.g., 3,4-(CH₃)₂ in ) on the phenethyl group may alter metabolic stability and receptor affinity.

Physicochemical Properties

Limited data are available for the target compound, but analogs provide insights:

  • Melting Points : Carboxamides like N-(4-sulfamoylphenyl)-2-oxocoumarin derivatives exhibit high melting points (>300°C) due to strong intermolecular hydrogen bonding .
  • Solubility : Methoxy groups enhance water solubility; the 3,4-dimethoxyphenethyl group may confer balanced lipophilicity for membrane permeability .

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a complex organic compound belonging to the class of chromene derivatives. Its unique structure and functional groups contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and related fields.

Chemical Structure and Properties

The molecular formula for this compound is C21H20N2O8, indicating the presence of two nitrogen atoms and multiple oxygen functionalities, including methoxy and carboxamide groups. The chromene core structure consists of a fused benzene and pyran ring, which is often associated with enhanced biological activity due to its ability to interact with various biological targets.

Biological Activities

1. Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity. The chromene structure is known for its ability to disrupt bacterial membranes, leading to cell death. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent.

2. Fluorescent Probe for Metal Ions
This compound has been identified as a potent fluorescent probe for detecting metal ions, particularly copper(II) ions in aqueous solutions. Its selective fluorescence response indicates potential applications in chemical sensing and environmental monitoring. The mechanism involves the chelation of metal ions, which enhances the fluorescence intensity.

3. Enzyme Inhibition
this compound has shown promise in inhibiting certain enzymes that are crucial in disease pathways. For instance, it may inhibit acetylcholinesterase, an enzyme associated with neurodegenerative diseases like Alzheimer's . This inhibition can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of this compound in comparison with related compounds:

Compound NameStructural FeaturesBiological Activity
N-(2-Ethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamideEthyl and methoxy substituentsPotential radical scavenging abilities
6-Bromo-N-(4-butylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamideBromine and butyl substituentsPotent acetylcholinesterase inhibitor
N-[2-(3-Methoxyphenyl)ethyl]-8-methoxy-6-nitro-2-oxo-2H-chromeneNitro group presentExplored for metal ion detection

Case Studies

Case Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of this compound against various strains of bacteria. The results indicated a significant reduction in bacterial viability at concentrations ranging from 10 to 50 µg/mL, demonstrating its potential as a therapeutic agent against bacterial infections.

Case Study 2: Metal Ion Detection
In another study, this compound was used to detect copper(II) ions in environmental samples. The fluorescence intensity increased significantly upon the addition of Cu(II), confirming its utility as a sensor for heavy metal ions in water sources.

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